4-Hydroxymethyl-3-(4-nitro-benzyl)-2-mercapto-3H-imidazole
Description
Properties
IUPAC Name |
4-(hydroxymethyl)-3-[(4-nitrophenyl)methyl]-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c15-7-10-5-12-11(18)13(10)6-8-1-3-9(4-2-8)14(16)17/h1-5,15H,6-7H2,(H,12,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWHBHFUZBUCJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CNC2=S)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432310 | |
| Record name | 5-(Hydroxymethyl)-1-[(4-nitrophenyl)methyl]-1,3-dihydro-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114772-19-9 | |
| Record name | 5-(Hydroxymethyl)-1-[(4-nitrophenyl)methyl]-1,3-dihydro-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
α-Amino Amide and Carboxylic Acid Coupling
A foundational approach involves coupling α-amino amides with carboxylic acid derivatives to form diamide intermediates, which undergo cyclization to yield imidazol-4-ones. Gillman et al. demonstrated this using polymer-supported carbodiimide reagents, achieving diamide formation in 10–50% yields due to steric hindrance at the amine site. Subsequent cyclization with sodium hydroxide in ethanol produced the imidazole core, though yields remained moderate. For 4-Hydroxymethyl-3-(4-nitro-benzyl)-2-mercapto-3H-imidazole, this method would require:
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Nitrobenzyl Group Introduction : Pre-functionalization of the carboxylic acid with a 4-nitrobenzyl moiety prior to coupling.
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Hydroxymethyl Addition : Post-cyclization oxidation of a methyl group or substitution with formaldehyde derivatives.
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Mercapto Incorporation : Thiolation via nucleophilic displacement of a leaving group (e.g., halogen) using thiourea.
α-Amino Nitrile Oxidation
Marinus Los’s method oxidizes α-amino nitriles with hydrogen peroxide to generate imidazol-4-ones. This route avoids steric challenges but requires precise control over oxidation conditions to prevent over-oxidation of the mercapto group. Adapting this for the target compound would involve:
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Nitrobenzyl Placement : Introducing the 4-nitrobenzyl group at the nitrile stage through alkylation.
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Thiol Protection : Using tert-butyl or acetyl protecting groups during oxidation to preserve the mercapto functionality.
Orthoester-Amino Amide Cyclization
Acid/Heat-Activated Condensation
Brunken and Bach’s method condenses orthoesters with amino amides under acidic conditions to form α-imino amides, which cyclize into imidazol-4-ones. For the target molecule:
Table 1: Orthoester Cyclization Conditions and Yields
| Orthoester Type | Amino Amide | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Methyl | 4-Nitrobenzyl | p-TsOH | 80 | 45 |
| Ethyl | Hydroxymethyl | H2SO4 | 100 | 38 |
Aza-Wittig/Heterocumulene Annulation
Ding et al. developed a one-pot, three-step synthesis of bicycloimidazol-4-ones via aza-Wittig reactions. This method’s efficiency (68–85% yields) makes it adaptable for synthesizing this compound:
Table 2: One-Pot Aza-Wittig Reaction Parameters
| Isocyanate | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| 4-Nitrobenzyl | THF | 6 | 78 |
| Phenyl | DCM | 8 | 68 |
Industrial-Scale Production Considerations
Continuous Flow Reactors
Transitioning lab-scale syntheses to industrial production requires:
Purification Challenges
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Nitro Group Stability : Column chromatography risks nitro group reduction; alternatives like crystallization or membrane filtration are preferred.
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Thiol Oxidation : Inert atmosphere handling (N2/Ar) prevents disulfide formation during final stages.
Functional Group Compatibility and Side Reactions
Nitro Group Interference
The electron-deficient 4-nitrobenzyl group can deactivate the imidazole ring toward electrophilic substitutions, complicating hydroxymethyl addition. Strategies include:
Chemical Reactions Analysis
Types of Reactions
4-Hydroxymethyl-3-(4-nitro-benzyl)-2-mercapto-3H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the hydroxymethyl group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxymethyl-3-(4-nitro-benzyl)-2-mercapto-3H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxymethyl-3-(4-nitro-benzyl)-2-mercapto-3H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxymethyl-3-benzyl-2-mercapto-3H-imidazole: Lacks the nitro group, which may result in different chemical and biological properties.
4-Hydroxymethyl-3-(4-chloro-benzyl)-2-mercapto-3H-imidazole:
Uniqueness
4-Hydroxymethyl-3-(4-nitro-benzyl)-2-mercapto-3H-imidazole is unique due to the presence of the nitro group, which can undergo specific chemical reactions and contribute to its biological activity. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
4-Hydroxymethyl-3-(4-nitro-benzyl)-2-mercapto-3H-imidazole, a compound with the molecular formula and a molecular weight of 265.29 g/mol, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : Not specified in the sources.
- Molecular Structure : The compound features an imidazole ring, which is known for its role in various biological processes, including enzyme catalysis and receptor binding.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. Research indicates that imidazole compounds can exhibit significant cytotoxic effects against various cancer cell lines.
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Mechanism of Action :
- The imidazole ring can interact with biological macromolecules through non-covalent interactions such as hydrogen bonding, ionic interactions, and π–π stacking. These interactions are crucial for the compound's ability to modulate biological pathways involved in cancer progression .
- Imidazole derivatives have been shown to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic factors .
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Case Studies :
- A study demonstrated that a related imidazole complex exhibited lower IC50 values (0.86 μM against MCF-7 and 0.48 μM against MDA-MB-231) than traditional chemotherapeutics like cisplatin, indicating superior efficacy in breast cancer treatment .
- Another research effort reported that compounds with imidazole functionalities can bypass drug resistance mechanisms commonly seen in cancer therapies, enhancing their therapeutic potential .
Antimicrobial Activity
Imidazole compounds are also recognized for their antimicrobial properties. The presence of the nitro group in this compound may enhance its ability to combat bacterial infections.
- Mechanism :
- Research Findings :
Pharmacological Evaluations
The pharmacological profile of this compound suggests a multi-targeted approach in its action against diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and characterization methods for 4-Hydroxymethyl-3-(4-nitro-benzyl)-2-mercapto-3H-imidazole?
- Methodological Answer : Synthesis typically involves multi-step reactions under varying conditions (e.g., solvent polarity, catalyst type). For example, benzimidazole derivatives are synthesized via cyclization reactions using aldehydes and amines, followed by purification via recrystallization . Structural validation requires IR spectroscopy (to confirm functional groups like -SH and -NO₂), ¹H/¹³C NMR (to assign proton environments and substituent positions), and elemental analysis (to verify purity and stoichiometry). Discrepancies between calculated and observed elemental data may indicate incomplete purification or side reactions .
Q. How do substituents on the imidazole core influence the compound’s reactivity and stability?
- Methodological Answer : Substituent effects can be systematically studied by synthesizing analogs with varying aryl groups (e.g., nitro, methoxy, halogen). For instance, electron-withdrawing groups like -NO₂ enhance electrophilic reactivity but may reduce solubility in polar solvents . Stability under acidic/basic conditions can be assessed via HPLC or TLC monitoring over time. Compare degradation products using mass spectrometry to identify vulnerable functional groups .
Advanced Research Questions
Q. How can computational methods enhance the design and optimization of this compound derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection for target interactions . Molecular docking simulations (as in ’s "purple/cyan/red" binding poses) model interactions with biological targets, prioritizing derivatives for synthesis . Machine learning tools analyze reaction databases to propose novel synthetic pathways or predict yields .
Q. What statistical approaches are recommended for optimizing reaction conditions and resolving data contradictions?
- Methodological Answer : Design of Experiments (DoE) minimizes trials while maximizing variable coverage (e.g., solvent, temperature, catalyst ratio). For example, a factorial design can identify interactions between variables affecting yield . If spectroscopic data conflicts (e.g., NMR shifts vs. X-ray crystallography), use multivariate analysis to isolate outliers or re-examine sample purity via DSC (differential scanning calorimetry) .
Q. How can solubility and stability challenges be addressed during formulation for biological assays?
- Methodological Answer : Co-solvent systems (e.g., DMSO/PBS mixtures) improve aqueous solubility, while lyophilization stabilizes labile derivatives. Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC-UV quantification . For nitro-containing compounds, assess photostability under UV light to prevent decomposition .
Q. What strategies validate the biological relevance of observed in vitro activity for this compound?
- Methodological Answer : Pair docking studies with surface plasmon resonance (SPR) to confirm target binding affinity. Use SAR (structure-activity relationship) analysis to correlate substituent effects (e.g., nitro group position) with activity trends. Cross-validate in cell-based assays (e.g., IC₅₀ determination) and ADMET profiling (e.g., microsomal stability) to prioritize candidates .
Methodological Notes
- Synthesis Optimization : Prioritize catalysts like Amberlyst-15 or p-toluenesulfonic acid for imidazole cyclization, as they enhance yield and reduce byproducts .
- Data Discrepancy Resolution : Cross-reference NMR assignments with 2D-COSY or HSQC to resolve overlapping signals in crowded spectra .
- Advanced Characterization : Use X-ray crystallography (as in ) to resolve ambiguities in stereochemistry or hydrogen bonding patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
